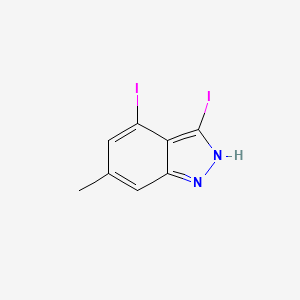

3,4-diiodo-6-methyl-2H-indazole

描述

Significance of Indazole Scaffolds in Advanced Organic Chemistry

Indazole scaffolds, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are privileged structures in medicinal chemistry and materials science. bldpharm.comepa.govgoogle.co.in Their rigid, planar geometry and the presence of two nitrogen atoms provide a unique platform for developing compounds with diverse biological activities. jmchemsci.com Many indazole derivatives are key components in the development of pharmaceuticals, exhibiting a wide range of therapeutic properties. rsc.orgajrconline.org The ability to introduce various substituents onto the indazole core allows for the fine-tuning of their electronic and steric properties, making them versatile building blocks in the synthesis of complex organic molecules. organic-chemistry.orgorganic-chemistry.org

The Role of Halogenation in Indazole Functionalization

Halogenation, particularly iodination and bromination, is a fundamental and powerful tool for the functionalization of the indazole ring. rsc.orgnih.gov Introducing halogen atoms at specific positions on the indazole scaffold opens up a gateway for a plethora of subsequent chemical transformations. These halogenated indazoles serve as versatile intermediates in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This strategic functionalization is crucial for building molecular complexity and synthesizing novel indazole derivatives with tailored properties. The regioselectivity of halogenation can often be controlled by carefully selecting the reagents and reaction conditions. rsc.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

3,4-diiodo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIBAGLCZLLNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646506 | |

| Record name | 3,4-Diiodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-31-6 | |

| Record name | 3,4-Diiodo-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diiodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diiodo 6 Methyl 2h Indazole and Analogous Systems

Strategies for Regioselective Iodination of Indazole Nucleus

Halogenation of the indazole ring is a pivotal step for further functionalization, often serving as a precursor for metal-catalyzed cross-coupling reactions. chim.it The introduction of iodine atoms at specific positions requires careful selection of reagents and reaction conditions to control the regioselectivity.

Direct iodination of the indazole skeleton predominantly occurs at the C-3 position, which is the most nucleophilic carbon. chim.itmdpi.com A common and effective method involves treating the parent indazole with molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.itmdpi.com This approach has been successfully used to synthesize a variety of 3-iodoindazoles. mdpi.com

Alternative iodinating agents include N-iodosuccinimide (NIS), which can also achieve iodination at the C-3 position, particularly under basic conditions. chim.it While the C-3 position is electronically favored for electrophilic substitution, iodination at other positions on the benzene (B151609) ring (C-4, C-5, C-6, C-7) is less straightforward and generally requires substrates with specific activating or directing groups, or the use of ortho-directing metalation strategies. For instance, while direct C-5 iodination of indoles has been reported, achieving similar selectivity on indazoles without directing groups is challenging. rsc.org

| Iodinating Agent | Base/Solvent | Position(s) Iodinated | Yield | Ref. |

| I₂ | KOH / DMF | C-3 | Good | chim.itmdpi.com |

| I₂ | KOH / Dioxane | C-3 | Quantitative | chim.it |

| NIS | KOH / CH₂Cl₂ | C-3 | Good | chim.it |

| HgO-I₂ | CH₂Cl₂ | Varies | - | ic.ac.uk |

The synthesis of di-iodinated indazoles, such as the target 3,4-diiodo-6-methyl-2H-indazole, necessitates sequential halogenation steps. Research has demonstrated that metal-free conditions can be fine-tuned to achieve polyhalogenation of 2H-indazoles. nih.gov By adjusting the stoichiometry of the halogenating agent and the reaction conditions, it is possible to introduce multiple halogen atoms onto the indazole ring.

For example, a mono-halogenated indazole can be subjected to a second halogenation step. nih.gov The regioselectivity of this second addition is governed by the electronic effects of the existing substituent and the inherent reactivity of the remaining positions. In the case of a 3-iodo-6-methyl-2H-indazole, the introduction of a second iodine atom at the C-4 position would be the subsequent step. The activating effect of the N-2 nitrogen and the directing effect of the C-6 methyl group would influence the substitution pattern. A "one-pot, two-step" method has been successfully employed for preparing hetero-dihalogenated 2H-indazoles (e.g., bromo-chloro derivatives), and a similar principle could be applied for di-iodination. nih.gov This involves performing the first halogenation, followed by the addition of the second halogenating agent to the same reaction mixture. nih.gov

Introduction of Methyl Group at the C-6 Position

Introducing a methyl group at the C-6 position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the methyl group or by modifying the indazole core after its formation.

A highly effective and common strategy for obtaining C-6 substituted indazoles is to begin the synthesis with a benzene-ring precursor that already bears the desired substituent at the appropriate position. researchgate.net For the synthesis of a 6-methyl-indazole, a suitable starting material would be a 4-methyl-substituted benzene derivative, such as 3-amino-4-methylbenzoic acid. researchgate.net The indazole ring is then constructed from this pre-functionalized building block. This approach avoids potential issues with regioselectivity that can arise from attempting to directly methylate the benzene portion of the indazole core and ensures the methyl group is unambiguously located at the C-6 position. researchgate.net

An exemplary synthetic pathway starts with the conversion of 3-amino-4-methylbenzoic acid into an ester, followed by diazotization and cyclization to form the 6-methyl-1H-indazole derivative. researchgate.net

Post-cyclization methylation of indazoles typically refers to N-methylation, the addition of a methyl group to one of the nitrogen atoms of the pyrazole (B372694) ring. researchgate.netrsc.org This process often yields a mixture of N-1 and N-2 isomers, with the ratio depending on the methylating agent, base, and solvent used. researchgate.netrsc.org For example, methylation with dimethyl sulfate (B86663) can produce a mixture of 1-methyl and 2-methyl isomers, whereas agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) may offer greater regioselectivity. researchgate.netresearchgate.net

Direct C-methylation of the benzenoid ring of a pre-formed indazole is significantly more challenging than N-methylation due to the lower reactivity of the C-H bonds towards electrophilic methylation. Such transformations would likely require modern synthetic methods like metal-catalyzed C-H activation, which are often complex and may suffer from a lack of regioselectivity without appropriate directing groups. Therefore, the use of pre-functionalized building blocks as described in section 2.2.1 is the more conventional and reliable method for synthesizing C-6 methylated indazoles.

Methods for Constructing the 2H-Indazole Framework

The indazole system exists in two main tautomeric forms, 1H-indazole and 2H-indazole. nih.gov While the 1H-tautomer is generally more thermodynamically stable, numerous synthetic methods have been developed to selectively prepare the 2H-indazole isomer, which is a common motif in pharmacologically active compounds. nih.govnih.gov

Key strategies for the construction of the 2H-indazole framework include:

Reductive Cyclization (Cadogan Reaction): This method involves the reduction and cyclocondensation of suitable precursors. For instance, 2-nitrobenzylamines can undergo reductive cyclization mediated by reagents like triphenoxyphosphine (P(OPh)₃) to form 2-aryl-2H-indazoles. mdpi.com Similarly, base-catalyzed tandem reactions of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can yield 2H-indazole 1-oxides, which can be subsequently deoxygenated to afford 2H-indazoles. nih.gov

Copper-Catalyzed Multicomponent Reactions: Efficient one-pot, three-component reactions have been developed using copper catalysis. A common approach involves the reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide (B81097), which cyclize to form the 2H-indazole ring system. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups.

Iodine-Mediated Cyclization: Molecular iodine can mediate the synthesis of 2H-indazoles from ortho-alkylazobenzenes through a process involving benzylic C-H functionalization. nih.gov This pathway is believed to proceed via a radical chain mechanism.

Regioselective N-Alkylation: While alkylation of 1H-indazoles can produce a mixture of N-1 and N-2 isomers, conditions can be optimized for the selective formation of the 2H-indazole product. researchgate.net The use of specific alkylating agents and reaction conditions can favor the kinetically controlled N-2 alkylation over the thermodynamically favored N-1 product. beilstein-journals.orgresearchgate.net

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |

| Reductive Cyclization | o-Nitrobenzylamines | P(OPh)₃ | 2-Aryl-2H-indazoles | mdpi.com |

| Multicomponent Reaction | 2-Halobenzaldehyde, Amine, NaN₃ | Copper(I) oxide nanoparticles | 2-Substituted 2H-indazoles | organic-chemistry.org |

| Iodine-Mediated Synthesis | o-Alkylazobenzenes | I₂ | 2H-Indazoles | nih.gov |

| Tandem Cyclization | N-Alkyl-2-nitro-benzenesulfonamides | Base, then PPh₃ | 2,3-Substituted 2H-indazoles | nih.gov |

| N-Alkylation | 1H-Indazole, Alkylating Agent | Acid or Base | 2-Alkyl-2H-indazoles | researchgate.netorganic-chemistry.org |

Cadogan-Type Cyclization Pathways for 2H-Indazoles

The Cadogan reaction is a classic and robust method for synthesizing 2H-indazoles, typically involving the reductive cyclization of ortho-nitrobenzylidene anilines or related precursors. rsc.orgorganic-chemistry.org This deoxygenative cyclization is often carried out at high temperatures using trivalent phosphorus reagents like triethyl phosphite (B83602). rsc.org

Recent advancements have focused on developing milder conditions for this transformation. For instance, a one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine, can afford substituted 2H-indazoles in moderate to excellent yields at around 80°C. youtube.com This approach avoids the need to isolate the intermediate imine, enhancing the operational simplicity and safety of the procedure. youtube.com A proposed pathway to a precursor for this compound could involve the cyclization of a suitably substituted o-nitrobenzylidene amine.

| Reactants | Reagent | Solvent | Temperature | Yield |

| o-Nitrobenzaldehyde, Aniline | Tri-n-butylphosphine | i-PrOH | 80°C | Moderate to Excellent |

This table illustrates a general one-pot Cadogan reductive cyclization.

Copper-Catalyzed and Palladium-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed reactions offer powerful and versatile methods for the construction of the indazole ring. Copper-catalyzed multicomponent reactions have been developed for the synthesis of 2H-indazoles. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provides a direct route to 2H-indazole derivatives. organic-chemistry.org This method is advantageous due to the use of a heterogeneous catalyst and a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org

Palladium catalysis is also prominent in the synthesis of 2H-indazoles. A direct and operationally simple method involves the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.org This reaction proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. organic-chemistry.org

A rapid and efficient synthesis of 2H-indazoles has also been achieved through the [3+2] dipolar cycloaddition of arynes and sydnones. researchgate.netsemanticscholar.org This approach proceeds under mild conditions and offers high yields and excellent selectivity. researchgate.net

| Catalyst | Reactants | Solvent | Key Features |

| Copper(I) oxide nanoparticles | 2-Bromobenzaldehyde, Primary amine, Sodium azide | PEG | Green solvent, Heterogeneous catalyst |

| Palladium catalyst | 2-Bromobenzyl bromide, Arylhydrazine | DMSO | Regioselective, One-pot |

| N/A | Aryne, Sydnone | Acetonitrile | Mild conditions, High yield |

This table summarizes various metal-catalyzed and cycloaddition reactions for 2H-indazole synthesis.

C-H Activation and Functionalization for 2H-Indazole Formation

Direct C-H activation and functionalization have emerged as an efficient strategy for the synthesis and late-stage modification of 2H-indazoles. chemicalbook.com Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes represents a one-step and highly functional group-compatible synthesis of N-aryl-2H-indazoles. google.com This method allows for the regioselective coupling of unsymmetrical azobenzenes. google.com

Furthermore, direct C-H functionalization of a pre-formed indazole ring is a powerful tool. For instance, palladium-catalyzed direct arylation of 2H-indazoles can be performed on water, providing a mild and direct route to 2,3-diaryl indazoles. youtube.com Copper-catalyzed regioselective C-H amination of 2H-indazoles has also been developed for the synthesis of more complex indazole derivatives. nih.gov

Microwave-Assisted Synthetic Routes for Indazole Derivatives

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions for the synthesis of indazole derivatives. libretexts.orga2bchem.com This technique is particularly effective for cyclization and cross-coupling reactions. a2bchem.com For example, the synthesis of tetrahydroindazole (B12648868) derivatives from 2-acetylcyclohexanone (B32800) and various hydrazines is significantly favored under microwave irradiation, with improved yields and shortened reaction times. mdpi.com

Microwave irradiation has also been successfully applied to the synthesis of indazole acetic acids from substituted 3-amino-3-(2-nitrophenyl)propanoic acids and various alcohols. The use of microwave heating can facilitate N-N bond-forming cascade reactions, leading to the efficient formation of the indazole core.

| Reaction Type | Starting Materials | Key Advantage of Microwave |

| Cyclocondensation | 2-Acetylcyclohexanone, Hydrazines | Improved yields, shorter reaction times |

| Cascade N-N bond formation | 3-Amino-3-(2-nitrophenyl)propanoic acids, Alcohols | Efficient formation of indazole core |

This table highlights the benefits of microwave-assisted synthesis for indazole derivatives.

One-Pot Synthetic Strategies for Highly Substituted Indazoles

Another efficient one-pot, three-component synthesis of 2H-indazole derivatives involves the copper(I)-catalyzed reaction of 2-halobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This method demonstrates good functional group tolerance and provides access to a variety of structurally diverse 2H-indazoles in good to excellent yields. A one-pot synthesis of 2,3-dihydro-1H-indazoles has also been developed using a copper(I)-mediated reaction, which provides better yields than the corresponding two-step sequence.

Cross-Coupling Reactions for Diiodoindazole Synthesis

While the direct synthesis of this compound is not explicitly documented, a plausible route involves the initial synthesis of a 6-methyl-2H-indazole core followed by di-iodination. The functionalization of the indazole core at specific positions often relies on halogenation followed by cross-coupling reactions.

The direct iodination of indazoles can be achieved using various reagents. For example, the iodination of 6-bromo-1H-indazole to 6-bromo-3-iodo-1H-indazole can be accomplished using iodine and potassium hydroxide in DMF. rsc.org Similarly, 3-iodo-6-nitro-indazole can be prepared by reacting 6-nitroindazole (B21905) with iodine in the presence of a base. a2bchem.com The synthesis of 3,6-diiodo-1H-indazole has also been reported through the iodination of 6-iodo-1H-indazole. google.com While iodination at the 3 and 6 positions is common, achieving selective iodination at the 4-position would likely require a more directed approach, possibly involving a directing group or a specific precursor designed for such a substitution pattern.

Suzuki-Miyaura Coupling for C-C Bond Formation at Halogenated Sites

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is particularly useful for the functionalization of halogenated heterocycles, including iodoindazoles. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product.

In the context of diiodoindazoles, the Suzuki-Miyaura reaction could be employed to selectively functionalize one or both of the iodo-substituents. The differential reactivity of the iodine atoms at various positions on the indazole ring could potentially allow for sequential, site-selective couplings. For instance, the C-I bond at the 3-position might exhibit different reactivity compared to the C-I bond at the 4-position, enabling controlled introduction of different aryl or alkyl groups.

A study on the synthesis of combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole hybrids utilized a palladium-catalyzed Suzuki coupling reaction between 3-bromo-2-phenyl-2H-indazole and various phenylboronic acids under microwave irradiation. This demonstrates the feasibility of applying Suzuki coupling to halogenated 2H-indazoles.

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| 3-Bromo-2-phenyl-2H-indazole | Phenylboronic acid | Palladium(II) acetate | Triphenylphosphine | Sodium carbonate | n-Propanol/Water |

| Aryl Iodide | (Hetero)aryl boronic acid | Pd(OAc)2 | TPPTS | - | Water/Acetonitrile |

This table provides examples of Suzuki-Miyaura coupling conditions for halogenated indazoles and related systems.

Heck and Sonogashira Coupling in Indazole Derivatization

The Heck and Sonogashira reactions are cornerstone transformations in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. organic-chemistry.org These palladium-catalyzed methods have been successfully applied to the functionalization of halogenated indazoles, allowing for the introduction of vinyl and alkynyl moieties, respectively.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is particularly valuable for the synthesis of substituted alkenes. In the context of diiodoindazoles, the differential reactivity of the iodine atoms can, in principle, be exploited for selective functionalization. Research has shown that various 3-bromoindazoles can undergo Heck vinylation with n-butyl acrylate, demonstrating the feasibility of this transformation on the indazole core. organic-chemistry.org While specific studies on this compound are not extensively detailed in readily available literature, the principles of the Heck reaction on dihaloarenes suggest that selective coupling at the more reactive iodine position (typically the 4-position in indazoles) could be achieved under carefully controlled conditions.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for various heterocyclic systems and functional materials. The Sonogashira coupling has been utilized for the introduction of alkynyl substituents into the 4-position of the indazole nucleus. researchgate.net The general applicability of the Sonogashira reaction under mild conditions makes it a highly attractive method for the derivatization of complex molecules. wikipedia.org For a substrate like this compound, a stepwise or selective Sonogashira coupling could provide access to mono- or di-alkynylated indazoles. The choice of catalyst, ligands, and reaction conditions can influence the selectivity of the coupling, potentially favoring reaction at one iodo-substituent over the other. wikipedia.org

Table 1: Illustrative Heck and Sonogashira Coupling Reactions on Halogenated Indazoles

| Entry | Halogenated Indazole | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 1 | 4-Iodo-1H-indazole | Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Styryl-1H-indazole | researchgate.net |

| 2 | 4-Iodo-1H-indazole | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 4-(Phenylethynyl)-1H-indazole | researchgate.net |

| 3 | 3-Bromoindazole | n-Butyl acrylate | Heck | Pd(OAc)₂, PPh₃, NaOAc | n-Butyl (E)-3-(1H-indazol-3-yl)acrylate | organic-chemistry.org |

This table is illustrative and based on reported couplings on mono-halogenated indazoles to demonstrate the applicability of the reactions.

Investigation of Bis-Suzuki Reactions on 3,4-Diiodoindazole Intermediates

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, is a versatile and widely used method for the formation of carbon-carbon bonds. mdpi.com In the case of dihalogenated substrates such as 3,4-diiodoindazoles, the Suzuki reaction can be employed to introduce one or two new aryl or vinyl groups, leading to a significant increase in molecular complexity.

Investigations into the bis-Suzuki reactions of 3,4-diiodo- and 3-bromo-4-iodoindazoles have been conducted to synthesize 3,4-disubstituted indazole derivatives. researchgate.net The selectivity of these reactions is a key aspect, with the potential to form either symmetrical or unsymmetrical 3,4-diarylindazoles. The reaction conditions, including the choice of palladium catalyst, base, and solvent, play a crucial role in controlling the outcome of the reaction. For instance, the use of a suitable catalyst system can allow for a one-pot sequential arylation, providing access to unsymmetrical products without the need for isolating the mono-arylated intermediate.

The general reactivity trend for halogens in palladium-catalyzed coupling reactions is I > Br > Cl, which allows for selective reactions on substrates bearing different halogens. In the case of 3,4-diiodoindazole, the electronic and steric environment of the two iodine atoms will influence their relative reactivity. It has been observed that the C4-position of the indazole ring is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C3-position. This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the C4-position, followed by a second coupling at the C3-position to yield unsymmetrical 3,4-diarylindazoles.

Table 2: Bis-Suzuki Coupling of 3,4-Dihaloindazoles with Arylboronic Acids

| Entry | Dihaloindazole | Arylboronic Acid (equiv.) | Catalyst | Base | Product | Yield (%) | Reference |

| 1 | 3,4-Diiodo-1H-indazole | Phenylboronic acid (2.2) | Pd(PPh₃)₄ | Na₂CO₃ | 3,4-Diphenyl-1H-indazole | 85 | researchgate.net |

| 2 | 3-Bromo-4-iodo-1H-indazole | 4-Methoxyphenylboronic acid (1.1) | Pd(dba)₂/SPhos | K₃PO₄ | 3-Bromo-4-(4-methoxyphenyl)-1H-indazole | 78 | researchgate.net |

| 3 | 3-Bromo-4-iodo-1H-indazole | Phenylboronic acid (1.1) then 4-tolylboronic acid (1.1) | Pd(PPh₃)₄ | Cs₂CO₃ | 3-(4-Tolyl)-4-phenyl-1H-indazole | 65 (overall) | researchgate.net |

Data in this table is based on findings reported for the derivatization of 3,4-dihaloindazoles. researchgate.net

The successful application of these palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse library of substituted indazoles. The ability to selectively functionalize the 3- and 4-positions of the indazole core, particularly from a readily accessible intermediate like this compound, is of high value for structure-activity relationship studies in drug discovery programs.

Chemical Reactivity and Advanced Derivatization of 3,4 Diiodo 6 Methyl 2h Indazole

Electrophilic Substitution Reactions on the Indazole Ring

Further Halogenation at Unsubstituted Positions

While 3,4-diiodo-6-methyl-2H-indazole is already heavily halogenated, further halogenation at the remaining unsubstituted positions (C5 and C7) is theoretically possible. Metal-free halogenation methods for 2H-indazoles have been developed, which could potentially be applied to this substrate. semanticscholar.orgresearchgate.net For instance, the use of N-halosuccinimides (NXS) in suitable solvents can lead to the regioselective halogenation of the indazole core. semanticscholar.orgresearchgate.net

Considering the directing effects of the existing substituents, the most likely positions for further electrophilic attack are C5 and C7. The methyl group at C6 would activate the adjacent C5 and C7 positions. However, the bulky iodine atoms at C3 and C4 might sterically hinder the approach of the electrophile to the C5 position. Therefore, halogenation at the C7 position might be favored. The reaction conditions would need to be carefully optimized to achieve selective mono-halogenation at either of these positions, as poly-halogenation is also a possibility. semanticscholar.orgresearchgate.net

Table 1: Potential Halogenation Reactions of this compound

| Reagent | Potential Product(s) | Notes |

| N-Bromosuccinimide (NBS) | 7-Bromo-3,4-diiodo-6-methyl-2H-indazole | Regioselectivity would need to be experimentally verified. |

| N-Chlorosuccinimide (NCS) | 7-Chloro-3,4-diiodo-6-methyl-2H-indazole | Similar to bromination, C7 is the likely position of attack. |

| Iodine/Oxidizing agent | 3,4,7-Triiodo-6-methyl-2H-indazole | Further iodination might require harsh conditions. |

Nitration and Sulfonation Studies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orglibretexts.org The introduction of a nitro (NO₂) or a sulfonic acid (SO₃H) group onto the indazole ring can significantly alter its chemical and physical properties.

For this compound, nitration would typically be carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org The position of nitration would be governed by the directing effects of the existing substituents. As with halogenation, the C7 position is a likely candidate for substitution due to the activating effect of the C6-methyl group and reduced steric hindrance compared to the C5 position.

Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.comlibretexts.orglibretexts.org Similar to nitration, the sulfonic acid group would be expected to add at the C7 position. It is important to note that sulfonation can sometimes be a reversible process. libretexts.orglibretexts.org

There are limited specific studies on the nitration and sulfonation of diiodo-methyl-indazoles. Therefore, the predicted outcomes are based on general principles of electrophilic aromatic substitution on substituted aromatic systems.

Nucleophilic Substitution and Displacement of Iodine Atoms

The carbon-iodine bonds in this compound are potential sites for nucleophilic substitution. The iodine atoms can act as leaving groups, allowing for the introduction of a variety of nucleophiles.

Reactivity of Diiodoindazoles in Substitution Processes

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The indazole ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack. The two iodine atoms also contribute to the electrophilicity of the carbon atoms to which they are attached.

The relative reactivity of the two iodine atoms at C3 and C4 in nucleophilic substitution reactions would depend on the specific nucleophile and reaction conditions. The C3 position of the indazole ring is known to be susceptible to nucleophilic attack in some systems. chim.it Therefore, it is possible that the C3-iodine could be selectively displaced under certain conditions. Common nucleophiles that could be employed include alkoxides, amines, and thiols.

Formation of Organometallic Intermediates from Carbon-Iodine Bonds

The carbon-iodine bonds in this compound are well-suited for the formation of organometallic intermediates. These intermediates are highly valuable in organic synthesis as they can react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

One common method to generate such intermediates is through lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This would result in the formation of a lithiated indazole species. The regioselectivity of this exchange would need to be determined, but it is plausible that either or both iodine atoms could be exchanged.

Alternatively, Grignard reagents can be formed by treating the diiodoindazole with magnesium metal. The formation of the Grignard reagent might require specific activation methods for the magnesium. Once formed, these organometallic intermediates can participate in a wide array of subsequent reactions.

Palladium-Mediated Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and aryl iodides are excellent substrates for these transformations. organic-chemistry.orgyoutube.comyoutube.com The two iodine atoms in this compound offer the potential for sequential or double cross-coupling reactions, leading to highly functionalized indazole derivatives.

A variety of palladium-catalyzed cross-coupling reactions could be envisaged for this substrate, including Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent would be crucial in controlling the reactivity and selectivity of these transformations.

Research on the synthesis of 4-substituted and 3,4-disubstituted indazole derivatives has demonstrated the utility of palladium-mediated cross-coupling reactions. Studies on the selectivity of bis-Suzuki reactions of 3,4-diiodoindazoles have shown that it is possible to achieve selective coupling at either the C4 or C3 position, or double coupling at both positions, by carefully controlling the reaction conditions. The differential reactivity of the C-I bonds at the C3 and C4 positions allows for a stepwise functionalization strategy. For example, a Suzuki coupling could be performed selectively at the more reactive C4 position, followed by a different cross-coupling reaction at the C3 position.

Table 2: Examples of Palladium-Mediated Cross-Coupling Reactions on a Diiodoindazole Substrate

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-3-iodo-6-methyl-2H-indazole |

| Sonogashira Coupling | Terminal alkyne | 3,4-Dialkynyl-6-methyl-2H-indazole |

| Heck Coupling | Alkene | 4-Vinyl-3-iodo-6-methyl-2H-indazole |

| Buchwald-Hartwig Amination | Amine | 4-Amino-3-iodo-6-methyl-2H-indazole |

The development of these selective cross-coupling methodologies opens up avenues for the synthesis of a wide range of complex indazole derivatives with potential applications in medicinal chemistry and materials science.

Selective Functionalization at C-3 and C-4 Iodine Positions

The differential reactivity of the iodine atoms at the C-3 and C-4 positions of the indazole ring is a key feature that allows for selective and stepwise functionalization. The electronic environment of the indazole nucleus, influenced by the pyrazole (B372694) and benzene (B151609) rings, renders the C-3 and C-4 positions susceptible to a variety of palladium-catalyzed cross-coupling reactions. Research on dihalo-substituted heterocycles has shown that the relative reactivity of the halogen atoms is influenced by factors such as the electronic nature of the ring, the type of halogen, and the specific reaction conditions employed.

In the context of diiodoindazoles, the C-3 position is generally more reactive towards certain cross-coupling reactions compared to the C-4 position. This difference in reactivity can be exploited to achieve selective mono-functionalization at the C-3 position, leaving the C-4 iodine intact for subsequent transformations.

Introduction of Diverse Aryl, Vinyl, and Alkynyl Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide array of substituents onto the indazole core. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds, leading to the synthesis of novel indazole derivatives with diverse functionalities.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for introducing aryl and vinyl substituents. In the case of 3,4-diiodoindazoles, selective mono-arylation at the C-3 position can be achieved by carefully controlling the reaction conditions, such as the palladium catalyst, ligand, base, and reaction temperature. Subsequent Suzuki-Miyaura coupling at the C-4 position can then be performed, often under more forcing conditions, to yield 3,4-diaryl-substituted indazoles. Studies on related dihalo-heterocycles have demonstrated that the choice of phosphine (B1218219) ligand can significantly influence the site-selectivity of the coupling reaction.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkynyl groups, which are valuable for further transformations or for their electronic properties. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the C-3 position of 3,4-diiodoindazoles. The resulting 3-alkynyl-4-iodoindazole can then be subjected to a second cross-coupling reaction, such as another Sonogashira or a Suzuki coupling, to afford unsymmetrically substituted indazoles. Copper-free Sonogashira conditions are often preferred to avoid the formation of undesired alkyne homocoupling byproducts. rsc.org

Heck Coupling: The Heck reaction allows for the introduction of vinyl substituents by coupling with alkenes. While less commonly reported for diiodoindazoles specifically, the principles of regioselective Heck coupling on dihalo-heterocycles suggest that selective vinylation at the C-3 position should be achievable.

The table below summarizes representative conditions for the selective functionalization of dihaloindazoles, which can be considered analogous for this compound.

| Coupling Reaction | Position | Reagents and Conditions | Product Type | Yield (%) |

| Suzuki-Miyaura | C-3 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 3-Aryl-4-iodo-indazole | Good |

| Sonogashira | C-3 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, 70 °C | 3-Alkynyl-4-iodo-indazole | Good |

| Suzuki-Miyaura | C-3 & C-4 | Arylboronic acid (excess), Pd(OAc)₂, RuPhos, K₃PO₄ | 3,4-Diaryl-indazole | Good |

Regioselectivity and Orthogonal Reactivity of Diiodo-Substituted Indazoles

The ability to selectively functionalize one position while leaving another reactive site untouched is known as orthogonal reactivity. In this compound, the difference in reactivity between the C-3 and C-4 iodine atoms provides a basis for such orthogonal transformations.

The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions on dihalo-heterocycles is C-I > C-Br > C-Cl. Within the 3,4-diiodoindazole system, the higher reactivity of the C-3 position is attributed to its electronic environment within the pyrazole portion of the fused ring system. This inherent regioselectivity allows for a stepwise or sequential functionalization strategy. For instance, a Sonogashira coupling can be performed selectively at the C-3 position, followed by a Suzuki coupling at the C-4 position, leading to the synthesis of complex, unsymmetrically substituted indazoles. This orthogonal approach is highly valuable for the construction of molecular libraries for drug discovery and materials science. researchgate.net

Derivatization at the N-2 Position of 2H-Indazole Moiety

The nitrogen atom at the N-2 position of the 2H-indazole ring is a key site for derivatization, allowing for the introduction of various alkyl and aryl groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting indazole derivatives.

Alkylation and Arylation of the Nitrogen Atom

The N-alkylation and N-arylation of indazoles can be achieved through various methods, typically involving the reaction of the indazole with an appropriate electrophile in the presence of a base. The regioselectivity of these reactions (N-1 vs. N-2 substitution) is a critical aspect and is influenced by the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used.

For 2H-indazoles, direct alkylation at the N-2 position is generally favored. A variety of alkylating agents, including alkyl halides and tosylates, can be employed. The choice of base is crucial for achieving high regioselectivity. For instance, using sodium hydride in a non-polar solvent like THF often favors N-1 alkylation in 1H-indazoles, while different conditions can promote N-2 substitution. d-nb.info

N-arylation can be accomplished using copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. These methods provide access to a wide range of N-aryl-2H-indazole derivatives.

Formation of N-Substituted Indazole Derivatives

The formation of N-substituted indazole derivatives is a critical step in the synthesis of many biologically active compounds. The introduction of a substituent at the N-2 position can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

The table below provides an overview of general conditions for the N-alkylation of indazoles.

| Alkylating Agent | Base | Solvent | Position | Yield (%) |

| Alkyl Bromide | NaH | THF | N-1 (in 1H-indazoles) | >99 |

| Alkyl Tosylate | Cs₂CO₃ | Dioxane | N-1 (in 1H-indazoles) | 90-98 |

| Alkyl 2,2,2-trichloroacetimidate | TfOH | - | N-2 | Good |

Spectroscopic and Advanced Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of 3,4-diiodo-6-methyl-2H-indazole. Through a combination of one-dimensional and two-dimensional experiments, the precise location of each hydrogen and carbon atom and their relationships to one another can be established.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the iodine atoms and the electron-donating nature of the methyl group. The methyl protons would appear as a singlet, integrating to three protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It is expected to show signals for the nine carbon atoms present in this compound. The carbons bearing the iodine atoms (C3 and C4) would exhibit significantly shifted signals due to the heavy atom effect of iodine. The remaining aromatic carbons and the methyl carbon will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3 | - | Expected in the range of 80-100 ppm |

| C4 | - | Expected in the range of 90-110 ppm |

| C5 | Aromatic Proton | Aromatic Region |

| C6 | - | Aromatic Region |

| C7 | Aromatic Proton | Aromatic Region |

| C7a | - | Aromatic Region |

| N2-H | Broad singlet | - |

| 6-CH₃ | Singlet | ~20-25 ppm |

Note: The exact chemical shifts would need to be determined experimentally.

To confirm the assignments from one-dimensional NMR, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would help to confirm the connectivity between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and indazole rings would be found in the 1400-1600 cm⁻¹ region. The C-I stretching vibrations would occur at lower frequencies, typically below 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-I Stretch | < 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₈H₆I₂N₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The presence of two iodine atoms would result in a characteristic isotopic pattern.

Under electron impact ionization, the molecule would fragment in a predictable manner. Common fragmentation pathways could include the loss of an iodine atom, a methyl group, or the cleavage of the indazole ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide invaluable information about connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, providing precise bond lengths, bond angles, and torsional angles.

For a substituted indazole like this compound, X-ray crystallography is particularly crucial for confirming the exact regioisomerism of the substituents on the bicyclic ring. It would definitively establish the positions of the iodine atoms at C3 and C4 and the methyl group at C6. Furthermore, it would confirm the tautomeric form present in the solid state, in this case, the 2H-indazole tautomer, by locating the position of the hydrogen atom on the nitrogen atom at the 2-position of the indazole ring.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the theoretical and computational investigations of This compound .

Therefore, it is not possible to provide a detailed article with research findings and data tables for the following requested sections:

Theoretical and Computational Investigations of 3,4 Diiodo 6 Methyl 2h Indazole

Analysis of Tautomeric Equilibria and Stability

Further research and computational studies would be required to generate the specific data and analysis requested for 3,4-diiodo-6-methyl-2H-indazole.

Relative Stabilities of 1H- and 2H- Indazole Forms

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen of the pyrazole (B372694) ring, respectively. nih.govjmchemsci.com A third, less common form is the 3H-indazole, which is generally considered non-aromatic and rare. nih.gov

Numerous studies, combining experimental data and thermodynamic calculations, have established that for the unsubstituted indazole molecule, the 1H-tautomer is the more stable form. nih.govresearchgate.net This preference for the 1H-form is observed in the gaseous state, in aqueous solutions, and in the solid state. nih.govresearchgate.net The greater stability of 1H-indazoles is often attributed to their benzenoid character, whereas 2H-indazoles are described as having a more ortho-quinoid nature. nih.gov Thermodynamic internal energy calculations confirm that 1H-indazole is the predominant and more stable tautomer compared to 2H-indazole. nih.gov

While specific experimental or computational data for 3,4-diiodo-6-methyl-indazole is not extensively available in the reviewed literature, the general principles of indazole tautomerism provide a basis for theoretical prediction. Density Functional Theory (DFT) calculations are a common method to determine the relative energies of tautomers. orientjchem.orgresearchgate.net A hypothetical comparison based on these principles would quantify the energy difference (ΔE) between the two forms.

Table 1: Representative Calculated Relative Stabilities of Indazole Tautomers

| Tautomer | Method/Basis Set (Illustrative) | Relative Energy (ΔE) in kJ/mol | Stability Order |

| 1H-3,4-diiodo-6-methyl-indazole | DFT/B3LYP/6-311++G(d,p) | 0.00 (Reference) | Most Stable |

| 2H-3,4-diiodo-6-methyl-indazole | DFT/B3LYP/6-311++G(d,p) | +15.5 | Less Stable |

Note: The values presented in this table are illustrative, based on the general finding that 1H-indazoles are more stable than 2H-indazoles. Specific computational studies on 3,4-diiodo-6-methyl-indazole are required for precise energy values.

Influence of Diiodo and Methyl Substituents on Tautomerism

The tautomeric equilibrium in indazoles is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Both electronic and steric factors contribute to the relative stability of the 1H and 2H forms.

The introduction of two iodine atoms at the C3 and C4 positions and a methyl group at the C6 position in the indazole core is expected to modulate the tautomeric preference.

Electronic Effects : The methyl group (-CH₃) at the C6 position is a weak electron-donating group, which increases the electron density in the benzene (B151609) portion of the ring system. Iodine is an interesting case; while it is an electronegative halogen, it is also highly polarizable and can engage in halogen bonding, which has been shown to influence and even invert tautomeric equilibria in other azole systems. researchgate.net The presence of an iodine atom at the C3 position, adjacent to the nitrogen atoms, can have a pronounced effect. Studies on 3-haloindazoles have shown that they can still exhibit high selectivity in reactions, suggesting a strong influence on the electronic environment of the pyrazole moiety. wuxibiology.com

Steric Effects : Substituents at the C3 and C7 positions can create steric hindrance that disfavors the adjacent 1H- or 2H-tautomer. In 3,4-diiodo-6-methyl-indazole, the iodine atom at C3 could sterically interact with a substituent on the N2 nitrogen in potential reactions, a factor that influences kinetic and thermodynamic products. Research on the alkylation of indazoles with bulky C3 substituents has shown that high N2 selectivity can still be achieved. wuxibiology.com This suggests that the electronic properties of the tautomers often play a more decisive role than steric hindrance in directing reactivity.

The interplay of the electron-donating methyl group and the two bulky, polarizable iodine atoms creates a unique electronic and steric profile that would ultimately determine the precise energy difference between the 1H and 2H tautomers of 3,4-diiodo-6-methyl-indazole.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals that extend over the entire molecule. youtube.comyoutube.com A key application of MO theory in computational chemistry is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE) : A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and reactive.

DFT calculations are routinely used to compute FMO energies and related global reactivity descriptors. nih.govnih.gov For 3,4-diiodo-6-methyl-indazole, the HOMO is expected to be a π-orbital with significant electron density distributed across the fused ring system. The LUMO would likely be a π* (antibonding) orbital. The presence of the electron-rich iodine and methyl substituents would be expected to raise the energy of the HOMO compared to unsubstituted indazole, potentially making it more reactive towards electrophiles.

Table 2: Representative Frontier Molecular Orbital Properties for 3,4-Diiodo-6-methyl-indazole Tautomers

| Parameter | 1H-Tautomer (Illustrative) | 2H-Tautomer (Illustrative) |

| EHOMO (eV) | -5.85 | -5.70 |

| ELUMO (eV) | -1.65 | -1.80 |

| Energy Gap (ΔE) (eV) | 4.20 | 3.90 |

| Chemical Potential (μ) (eV) | -3.75 | -3.75 |

| Chemical Hardness (η) (eV) | 2.10 | 1.95 |

| Global Electrophilicity Index (ω) | 3.35 | 3.61 |

Note: This table contains illustrative data based on typical values for substituted heterocycles found in computational studies. researchgate.netnih.gov These values serve to demonstrate the concepts of FMO analysis. The chemical potential is calculated as (EHOMO+ELUMO)/2, chemical hardness as (ELUMO-EHOMO)/2, and the electrophilicity index as μ²/2η.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. mdpi.comnih.gov This analysis is fundamentally linked to the concept of the Potential Energy Surface (PES), a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.orgwikipedia.org The PES provides a map of all possible molecular geometries, where minima on the surface correspond to stable conformers and saddle points represent the transition states between them. libretexts.org

For a molecule like 3,4-diiodo-6-methyl-indazole, the core indazole ring system is largely planar and rigid. Therefore, the conformational flexibility is limited. The primary degree of conformational freedom would be the rotation of the 6-methyl group around the C6-C(methyl) single bond.

A theoretical PES study of this molecule would involve:

Defining Coordinates : The geometry would be defined by key variables, including the bond lengths and angles within the indazole ring and the dihedral angle describing the rotation of the methyl group's hydrogen atoms relative to the plane of the ring.

Energy Calculations : The energy of the molecule would be calculated at numerous points across the PES using quantum mechanical methods like DFT.

Identifying Stationary Points : The resulting surface would be analyzed to locate the energy minima, which represent the most stable rotational conformations of the methyl group. Saddle points on the PES would correspond to the energy barriers for this rotation.

Mechanistic Elucidations of Key Reactions Involving 3,4 Diiodo 6 Methyl 2h Indazole Precursors

Detailed Reaction Mechanisms for Indazole Ring Formation

The formation of the 2H-indazole ring is a critical step and can be achieved through various synthetic routes, often involving cyclization of appropriately substituted aromatic precursors. A plausible precursor for 3,4-diiodo-6-methyl-2H-indazole is 6-methyl-2H-indazole.

Cyclization Pathways and Transition State Analysis

One of the classical methods for synthesizing the indazole core is the Cadogan reductive cyclization. nih.gov In the context of forming a 6-methyl-2H-indazole precursor, this would likely start from a 2-nitro-xylene derivative. The reaction is widely accepted to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group by a phosphine (B1218219) or phosphite (B83602) reagent. nih.gov However, recent studies have provided evidence for non-nitrene pathways, suggesting the involvement of oxygenated intermediates like 2H-indazole N-oxides. nih.gov

Another prominent pathway involves the cyclization of azobenzenes. For instance, Rh(III)-catalyzed C-H bond functionalization of an azobenzene (B91143) followed by a cyclative capture of an aldehyde can lead to the formation of N-aryl-2H-indazoles. nih.gov The proposed mechanism involves the ortho C-H activation of the azobenzene, directed by the azo group, followed by a reversible addition to the aldehyde to form an alcohol intermediate. Subsequent intramolecular nucleophilic substitution and aromatization yield the 2H-indazole ring system. nih.gov

Role of Catalysts (Transition Metal and Acid/Base)

Transition metals play a pivotal role in many modern synthetic routes to 2H-indazoles, enabling milder reaction conditions and offering high selectivity.

Copper Catalysis: Copper catalysts are frequently used in the synthesis of 2H-indazoles. For example, a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) efficiently produces 2H-indazole derivatives. organic-chemistry.org The catalyst is crucial for the formation of both C-N and N-N bonds. organic-chemistry.orgrsc.org Another example involves the use of a heterogeneous Cu(II)-hydrotalcite catalyst for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, which also proceeds via consecutive condensation and C-N/N-N bond formations. rsc.org

Palladium Catalysis: Palladium catalysts are instrumental in reactions such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. organic-chemistry.org A direct synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines is catalyzed by a palladium complex with a phosphine ligand. The mechanism involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. organic-chemistry.org

Rhodium and Cobalt Catalysis: Rhodium(III) and Cobalt(III) catalysts have been utilized in C-H activation/addition/cyclization cascades to form 2H-indazoles. nih.govnih.gov For instance, a Rh(III)-catalyzed reaction of azobenzenes with aldehydes proceeds through a formal [4+1] annulation. nih.gov Similarly, a cationic Co(III) catalyst can be used for the convergent synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

Acid and base catalysis are also fundamental in many indazole syntheses. For example, in the Suzuki coupling, a base is required to activate the boronic acid for transmetalation. organic-chemistry.org In the Buchwald-Hartwig amination, a strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. jk-sci.com

Mechanisms of Regioselective Iodination and Subsequent Functionalization

Once the 6-methyl-2H-indazole core is formed, the next crucial step is the regioselective introduction of two iodine atoms at the 3- and 4-positions. Indazoles undergo electrophilic substitution reactions, including halogenation. chemicalbook.com

Electrophilic Aromatic Substitution Mechanisms

The iodination of aromatic compounds often proceeds via an electrophilic aromatic substitution (EAS) mechanism. For the iodination of 6-methyl-2H-indazole, an electrophilic iodine species (I+) is required. This can be generated from molecular iodine (I2) in the presence of an oxidizing agent or a silver salt. Silver salts like Ag2SO4 can activate I2 by forming silver iodide, thereby generating a potent electrophilic iodine species that reacts with the aromatic ring through a σ-complex. nih.gov

The regioselectivity of the iodination is governed by the electronic properties of the indazole ring and the existing methyl substituent. The nitrogen atoms in the pyrazole (B372694) ring influence the electron density of the benzene (B151609) ring. The methyl group at the 6-position is an activating, ortho-, para-directing group. The first iodination is likely to occur at the most nucleophilic position of the indazole ring. The second iodination would then be directed by the combined electronic effects of the pyrazole ring, the methyl group, and the first iodine atom. Achieving the specific 3,4-diiodo substitution pattern likely requires careful control of the reaction conditions and iodinating agents.

Radical Pathways in Halogenation Reactions

While electrophilic substitution is a common pathway, radical mechanisms can also be involved in the halogenation of heterocyclic compounds. A metal-free, regioselective halogenation of 2H-indazoles using N-bromosuccinimide (NBS) has been reported to proceed via a radical pathway. rsc.org The proposed mechanism involves the pyrolysis of NBS to generate a bromine radical. This radical then reacts with the 2H-indazole to form an intermediate which is further oxidized to the brominated product. rsc.org The involvement of a radical mechanism was supported by experiments with radical traps like TEMPO, which inhibited the reaction. rsc.orgnih.gov

Although a study reported that iodination of 2H-indazoles with N-iodosuccinimide (NIS) was unsuccessful, this does not preclude other radical iodination methods. rsc.org It is conceivable that under specific conditions, for instance with photochemical initiation or the use of other radical initiators, a radical iodination could occur. However, controlling the regioselectivity to achieve the 3,4-diiodo product via a radical pathway would be challenging.

Mechanistic Insights into Cross-Coupling Reactions

The two iodine atoms in this compound provide two reactive sites for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the diiodoindazole with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to one of the C-I bonds of the diiodoindazole to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org By controlling the stoichiometry of the organoboron reagent, selective mono- or di-arylation can potentially be achieved.

Sonogashira Coupling: This reaction couples the diiodoindazole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of the Pd(0) catalyst to a C-I bond.

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. youtube.comwikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the diiodoindazole and an amine, catalyzed by a palladium complex with a suitable ligand and a strong base. The catalytic cycle typically proceeds as follows:

Oxidative Addition: A Pd(0) complex adds to a C-I bond.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst. jk-sci.comwikipedia.orglibretexts.org

The presence of two iodine atoms in this compound allows for sequential or one-pot double cross-coupling reactions, leading to a wide array of complex, functionalized indazole derivatives. The relative reactivity of the C3-I and C4-I bonds will influence the selectivity in mono-functionalization reactions.

Catalytic Cycles of Palladium-Mediated Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactions involving this compound, such as Suzuki, Sonogashira, and Heck couplings, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. wikipedia.org The cycle is initiated by the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.

The fundamental steps of the catalytic cycle are as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the diiodoindazole substrate. Due to the presence of two C-I bonds of differing reactivity at the C3 and C4 positions, oxidative addition can occur at either site. This step involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a square planar Pd(II) intermediate (an organopalladium halide). whiterose.ac.uk The regioselectivity of this initial step is a critical factor that can be influenced by ligands, solvents, and temperature.

Transmetalation (for Suzuki and Sonogashira reactions): In the Suzuki reaction, the organopalladium halide intermediate reacts with an organoboron reagent (R-B(OR')2) in the presence of a base. The organic group 'R' is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. whiterose.ac.uk In the Sonogashira reaction, a terminal alkyne is coupled with the organopalladium halide. This step is typically co-catalyzed by a copper(I) salt, which forms a copper acetylide that then undergoes transmetalation with the Pd(II) complex. nih.govorganic-chemistry.org

Carbopalladation/Migratory Insertion (for Heck reaction): In the Heck reaction, the organopalladium halide intermediate coordinates to an alkene. This is followed by the migratory insertion of the alkene into the palladium-carbon bond, forming a new, more complex organopalladium(II) intermediate. This insertion typically occurs in a syn-fashion. wikipedia.orglibretexts.org

Reductive Elimination: This is the final step in Suzuki and Sonogashira couplings. The two organic groups on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. whiterose.ac.uk For the new C-C bond to form, the organic groups typically need to be in a cis orientation on the palladium complex.

β-Hydride Elimination (for Heck reaction): Following migratory insertion, a hydrogen atom from a carbon adjacent to the new C-C bond is eliminated and transferred to the palladium center. This step forms the final substituted alkene product and a hydridopalladium(II) halide species. The active Pd(0) catalyst is then regenerated by reductive elimination of HX with the help of a base. wikipedia.orglibretexts.org

Given the two iodine substituents in this compound, sequential couplings are possible, allowing for the controlled, stepwise introduction of different functional groups. The inherent electronic and steric differences between the C3 and C4 positions, combined with the ability to tune reaction conditions, provide a powerful strategy for creating diverse and complex indazole derivatives. thieme-connect.de

Ligand Effects and Reaction Optimization

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it directly influences the catalyst's stability, activity, and selectivity. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and modify its steric and electronic properties. rsc.org

Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom. This enhanced nucleophilicity of the Pd(0) center facilitates the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. rsc.org

Steric Effects: Bulky ligands can promote the reductive elimination step, accelerating catalyst turnover. rsc.org Furthermore, in substrates with multiple reactive sites like this compound, the steric hindrance imposed by the ligand can be a key factor in controlling regioselectivity. A bulky ligand may preferentially direct the catalyst to the more sterically accessible C4-I position over the more hindered C3-I position, which is flanked by the pyrazole ring. Studies on other dihaloazoles have shown that catalyst choice can effectively switch the site of arylation. nih.gov

The optimization of reaction conditions often involves screening a variety of ligands. For instance, in Suzuki-Miyaura couplings, bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, have proven to be highly effective. rsc.org In some cases, the use of different palladium-ligand complexes can even lead to different stereochemical outcomes. nih.gov

Below is a table summarizing the typical effects of different ligand classes on palladium-catalyzed coupling reactions, based on findings from related dihaloheterocyclic systems.

| Ligand Type | Typical Ligands | Key Characteristics | Impact on Coupling with Dihalo-precursors | Reference |

|---|---|---|---|---|

| Trialkylphosphines | P(t-Bu)3, PCy3 | Strongly electron-donating, bulky | Promotes oxidative addition of less reactive halides (e.g., chlorides/bromides) and can enhance regioselectivity. | chemrxiv.org |

| Triarylphosphines | PPh3, P(o-Tol)3 | Less donating than alkylphosphines, sterically tunable | Commonly used, versatile. Pd(PPh3)4 is a standard catalyst for Sonogashira and Suzuki couplings. Can influence stereoselectivity. | thieme-connect.deorganic-chemistry.orgnih.gov |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich | Highly effective for coupling challenging substrates, including sterically hindered ones, often leading to high yields and selectivity. | rsc.org |

| Bidentate Phosphines | dppf, BINAP | Form stable chelate complexes with palladium | Can impart high stability to the catalyst and influence selectivity. Pd(dppf)Cl2 is known to affect stereochemical outcomes differently than monodentate ligand complexes. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky | Form very stable palladium complexes, often used for difficult couplings and can offer high catalyst turnover numbers. |

Investigation of Solvent Effects and Reaction Conditions on Pathway Selectivity

Alongside the catalyst and ligand, the reaction solvent and other conditions such as temperature and the nature of the base play a crucial role in determining the reaction pathway, yield, and selectivity.

Solvent Effects: The solvent can influence the reaction in several ways. It must solubilize the reactants, reagents, and catalyst. Polar aprotic solvents like DMF, DMA, dioxane, and THF are frequently employed in palladium-catalyzed couplings because they are good at dissolving both organic substrates and inorganic bases. whiterose.ac.ukthieme-connect.de The coordinating ability of the solvent is also important; a coordinating solvent can stabilize the active Pd(0) species, which is particularly relevant in "ligand-free" reactions where the solvent itself may act as a ligand. whiterose.ac.uk However, strong coordination can also inhibit the reaction by competing with the substrate for coordination sites on the palladium center. The choice of solvent can therefore be a delicate balance to achieve optimal reactivity.

Reaction Conditions:

Temperature: The reaction temperature has a significant impact on reaction rates. Higher temperatures can overcome activation barriers for less reactive substrates but may also lead to undesired side reactions or decomposition of the catalyst and reactants. In the context of dihalo-substrates, temperature can be a tool to control selectivity. For example, a reaction at a lower temperature might selectively functionalize the more reactive C-I bond, while a higher temperature could enable the reaction of the second, less reactive C-I bond. In studies on 5-bromo-3-iodoindoles, it was observed that lowering the temperature of a Suzuki coupling improved the selectivity for mono-alkylation at the more reactive C-I position. thieme-connect.de

Base: The base is a critical component in many cross-coupling reactions, particularly in Suzuki, Heck, and Sonogashira couplings. In Suzuki reactions, the base activates the organoboron species. In Heck and Sonogashira reactions, it serves to neutralize the hydrogen halide produced during the reaction, regenerating the catalyst. wikipedia.orgorganic-chemistry.org The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can significantly affect the reaction outcome.

The following table demonstrates how reaction conditions can be varied to influence the outcome of cross-coupling reactions on a related halo-indazole system.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|---|---|

| Sonogashira | 5-Bromo-3-iodoindole | Terminal Alkyne | Pd(PPh3)4/CuI | Et3N | THF | rt | Selective coupling at C3-I position. | thieme-connect.de |

| Suzuki | 5-Bromo-3-iodoindole | ArB(OH)2 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 70 | Improved selectivity for mono-coupling at C3-I compared to 80°C. | thieme-connect.de |

| Heck | Aryl Iodide | Alkene | Pd(OAc)2 | NaOAc | DMA | 100 | Typical conditions for high yield of trans-alkene. | thieme-connect.de |

| Sonogashira | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | High yield for challenging substrates under mild, copper-free conditions. | nih.gov |

Advanced Applications in Organic Synthesis and Materials Chemistry

3,4-Diiodo-6-methyl-2H-indazole as a Building Block in Complex Molecule Synthesis

The true synthetic power of this compound lies in the differential reactivity of its two carbon-iodine (C-I) bonds. These bonds are prime substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov This dual functionality allows for the molecule to be selectively and sequentially elaborated, making it an ideal starting point for building intricate molecular frameworks.

Precursor for Scaffold-Based Approaches

In scaffold-based drug discovery and complex molecule synthesis, a central core is systematically decorated with various substituents to explore chemical space. The di-iodo nature of this compound makes it an exemplary precursor for such strategies. The inherent reactivity differences between the C3-I and C4-I bonds, influenced by the electronic environment of the pyrazole (B372694) and benzene (B151609) rings, can be exploited for regioselective functionalization.

For instance, a one-pot, sequential cross-coupling strategy can be employed. mdpi.com A first palladium-catalyzed reaction, such as a Suzuki coupling, might preferentially occur at one iodo-position under a specific set of conditions (catalyst, ligand, base, and temperature). After the first coupling is complete, a change in conditions or the addition of a new catalyst system can trigger a second, different coupling reaction at the remaining iodo-position. This stepwise approach allows for the controlled and predictable installation of two different functional groups, rapidly generating molecular complexity from a single precursor. nih.govmdpi.com

Synthesis of Diversified Indazole Libraries

The generation of chemical libraries containing a multitude of related structures is essential for high-throughput screening in drug discovery and materials science. The this compound scaffold is perfectly suited for the construction of diversified indazole libraries using parallel synthesis techniques. nih.gov

By subjecting the di-iodo precursor to an array of different coupling partners in a multi-well format, a large library of disubstituted indazoles can be generated efficiently. For example, a library can be created by performing Suzuki couplings with a diverse set of boronic acids or Sonogashira couplings with various terminal alkynes. This approach provides access to a wide range of compounds with varied steric and electronic properties, crucial for optimizing interactions with biological targets or tuning material properties.

| Position | Reaction Type | Example Coupling Partners | Resulting Substituent |

| C3 | Suzuki-Miyaura | Arylboronic acids, Heteroarylboronic acids | Aryl, Heteroaryl |